An In-depth Technical Guide to the Chemical Properties of 2-Octenoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Octenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octenoic acid (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid with a double bond at the second carbon position. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common. This document provides a comprehensive overview of the chemical and physical properties of 2-octenoic acid, along with its biological activities and relevant experimental methodologies.
Chemical and Physical Properties
The chemical and physical properties of 2-octenoic acid are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | 5-6 °C | [2][3][4][5][6] |
| Boiling Point | 154 °C at 22 mmHg; 139-141 °C at 13 mmHg | [3][4][5][6],[2] |
| Density | 0.944 g/mL at 25 °C | [3][4][5][6] |
| Refractive Index (n20/D) | 1.4588 | [3][4][5][6] |
| Water Solubility | Approx. 1 g/L; slightly soluble | [7],[2] |
| logP (Octanol/Water) | 2.208 - 2.9 | [8],[2] |
| pKa | ~5.25 (Predicted) | [8] |
Spectroscopic Data
| Spectroscopy Type | Key Features |
| ¹H NMR | Signals corresponding to the vinyl, alpha-carbonyl, and aliphatic protons. |
| ¹³C NMR | Resonances for the carboxylic acid carbon, olefinic carbons, and the aliphatic chain carbons.[2] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[2] |
| Infrared (IR) | Characteristic absorptions for the O-H of the carboxylic acid, C=O stretching, and C=C stretching. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the chemical properties of 2-octenoic acid. Below are generalized protocols for key experiments.
Determination of Melting Point
The melting point of 2-octenoic acid can be determined using a capillary melting point apparatus.[9]
-
Sample Preparation: A small amount of solid 2-octenoic acid (frozen) is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[9]
Determination of pKa by Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Sample Preparation: A known concentration of 2-octenoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used for the separation and identification of 2-octenoic acid and its isomers.
-
Derivatization: The carboxylic acid group is often derivatized (e.g., to a methyl ester) to improve volatility and chromatographic performance.[2][8]
-
Injection: A small volume of the derivatized sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection: As the components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.[2][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
Sample Preparation: A small amount of 2-octenoic acid is dissolved in a deuterated solvent (e.g., CDCl₃).[1][5][11][12][13]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure of the molecule.[1][5][11][12][13]
Biological Activity and Signaling Pathways
2-Octenoic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its mechanism of action often involves the disruption of cellular membranes.
Antimicrobial Activity
Medium-chain fatty acids like 2-octenoic acid can insert into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[14][15][16][17][18] They have also been shown to inhibit biofilm formation.[19][20][21]
Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-octenoic acid.
Potential Role in Mammalian Cell Signaling
While direct signaling pathways for 2-octenoic acid are not extensively characterized, related medium-chain fatty acids have been shown to influence key signaling cascades. For instance, octanoic acid can impact the insulin (B600854) signaling pathway through the modulation of Akt and mTOR phosphorylation.[14] This suggests a potential for 2-octenoic acid to interact with metabolic signaling pathways.
References
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- 4. agilent.com [agilent.com]
- 5. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 6. trans-2-Octenoic acid | C8H14O2 | CID 5282714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
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- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
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- 13. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
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